N'-[1-amino-2-(2-chlorophenoxy)ethylidene](tert-butoxy)carbohydrazide
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Overview
Description
N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide is a synthetic organic compound characterized by its unique structure, which includes an amino group, a chlorophenoxy group, and a tert-butoxycarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide typically involves the reaction of 2-chlorophenol with ethyl chloroacetate to form 2-chlorophenoxyacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to produce 2-chlorophenoxyacetic acid hydrazide. The final step involves the condensation of this hydrazide with tert-butyl isocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The tert-butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in the inhibition or activation of specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-1-amino-2-(2-chlorophenyl)ethylidenecarbohydrazide
- N’-1-amino-2-(2-bromophenoxy)ethylidenecarbohydrazide
- N’-1-amino-2-(2-fluorophenoxy)ethylidenecarbohydrazide
Uniqueness
N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
tert-butyl N-[[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQBXDZGDMJGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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